N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene is heated with ethyl cyanoacetate in dimethylformamide (DMF) to yield the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of JNK2 and JNK3 kinases, which are involved in various cellular processes, including inflammation and apoptosis . The compound binds to the active site of these kinases, preventing their activation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide: This compound shares the benzothiophene and cyano groups but differs in the presence of a nitro group and an isoxazole ring.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide: This compound has a similar benzothiophene core but includes additional thiophene and pyridine rings.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-25(14-16-5-4-12-29-16)31(27,28)17-10-8-15(9-11-17)21(26)24-22-19(13-23)18-6-2-3-7-20(18)30-22/h8-11,16H,2-7,12,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCJVLMHDXTBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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